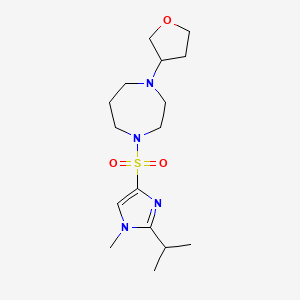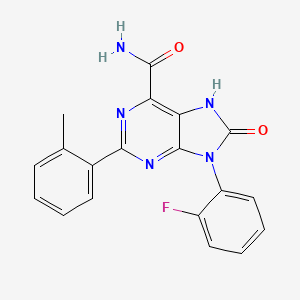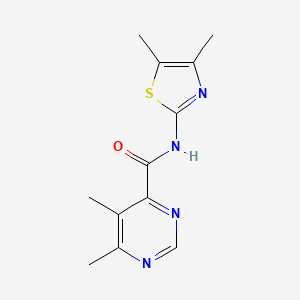![molecular formula C11H6ClF3N2O3S B2980355 2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole CAS No. 339104-87-9](/img/structure/B2980355.png)
2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is a synthetic compound characterized by a unique thiazole ring structure. The presence of nitro, chloro, and trifluoromethyl groups within its molecular structure makes it a compound of interest in various fields, particularly in pharmaceuticals, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
Formation of the Thiazole Ring: This usually starts with the cyclization of a suitable precursor such as a β-chloro ketone with thiourea under acidic conditions.
Attachment of the Phenoxy Group: This step involves a nucleophilic aromatic substitution reaction where the phenoxy group is introduced using an appropriate phenol derivative.
Introduction of Nitro and Trifluoromethyl Groups: These functionalities are typically introduced via nitration and trifluoromethylation reactions on the phenol derivative before its attachment to the thiazole ring.
Chlorination: The final step involves chlorination to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scale and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole undergoes several chemical reactions including:
Oxidation: Primarily targeting the thiazole ring, resulting in sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The chloro group can be substituted with various nucleophiles leading to a wide array of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids in the presence of acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium dithionite.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Produces sulfoxides and sulfones.
Reduction: Yields amino derivatives.
Wissenschaftliche Forschungsanwendungen
In Chemistry
2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
In Biology and Medicine
This compound has shown potential in drug discovery, particularly in the design of anti-inflammatory and antimicrobial agents. Its unique structure allows it to interact with biological targets that are not easily accessible to more conventional molecules.
In Industry
The compound is utilized in the development of agrochemicals, where its derivatives are investigated for use as herbicides and insecticides due to their ability to disrupt specific biological pathways in pests.
Wirkmechanismus
Molecular Targets and Pathways
The biological activity of 2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is primarily attributed to its ability to interact with key enzymes and proteins. Its nitro group, upon reduction to an amine, can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or activation of various pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The combination of the nitro, chloro, and trifluoromethyl groups within the same molecule is relatively unique, providing a distinct set of chemical properties such as increased lipophilicity and electronic effects that enhance its reactivity and biological activity.
Similar Compounds
2-Chloro-5-{[2-nitro-4-methylphenoxy]methyl}-1,3-thiazole
2-Chloro-5-{[2-nitro-4-(difluoromethyl)phenoxy]methyl}-1,3-thiazole
2-Chloro-5-{[2-amino-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole
Each of these analogs shares a similar core structure but exhibits different reactivities and biological activities due to variations in their substituents.
Keep in mind, this is a high-level summary. For more specific details, you might need to dive into the primary literature and experimental data surrounding this compound.
Eigenschaften
IUPAC Name |
2-chloro-5-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O3S/c12-10-16-4-7(21-10)5-20-9-2-1-6(11(13,14)15)3-8(9)17(18)19/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQMMNPVSDNWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2980275.png)
![2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2980278.png)


![3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2980283.png)

![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)

![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/new.no-structure.jpg)

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2980290.png)
![6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2980294.png)
